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Compound of Interest

Compound Name: ST-836

Cat. No.: B611022

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic and
pharmacodynamic properties of bepirovirsen (formerly GSK'836), an investigational antisense
oligonucleotide, with the established nucleos(t)ide analogue treatments for chronic hepatitis B
(CHB), tenofovir and entecavir. The information is intended to support research and drug
development efforts in the field of hepatology.

Pharmacokinetic Properties: A Comparative
Analysis

The pharmacokinetic profiles of bepirovirsen, tenofovir, and entecavir reveal distinct differences
in their absorption, distribution, metabolism, and excretion. These parameters are crucial for
determining dosing regimens and understanding potential drug-drug interactions.
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. L Tenofovir
Pharmacokinetic Bepirovirsen . . .
Disoproxil Entecavir
Parameter (GSK'836)
Fumarate (TDF)
Antisense

Mechanism of Action

oligonucleotide
targeting all HBV
RNAs.[1][2]

Nucleotide reverse

transcriptase inhibitor.

[3]4]

Guanosine nucleoside
analogue inhibitor of
HBV polymerase.[5][6]

Administration

Subcutaneous

injection[7]

Oral[3]

Oral[5]

Time to Cmax (Tmax)

3 - 8 hours[7]

1.3 hours (median)[8]

0.5 - 1.5 hours[9]

Peak Plasma Conc.
(Cmax)

Dose-proportional; 8.4
pg/mL (300 mg)[10]

~300 ng/mL (300 mg)
[8]

4.2 ng/mL (0.5 mg
dose)[5]

Terminal Half-life

22.5 - 24.6 days|[7]

~12 - 18 hours[3]

~128 - 149 hours[5]
[11]

Nuclease-mediated

metabolism in tissues.

Prodrug rapidly

converted to tenofovir;

Minor hepatic

glucuronide/sulfate

Metabolism o conjugation; not a
[7] Not a substrate for ~ no significant CYP450
) CYP450 substrate.[5]
CYP450 enzymes.[4] involvement.[3][12] ]
Primarily urinary
) ] 70-80% as unchanged 60-73% as unchanged
Excretion excretion of o o
) drug in urine.[3] drug in urine.[9]
metabolites.[7]
High-fat meal Food delays
Not applicable increases AUC by absorption, decreases
Food Effect

(subcutaneous)

~40% and Cmax by
~14%.[3]

Cmax by 44-46% and
AUC by 18-20%.[5][9]

Pharmacodynamic Properties: Efficacy in Viral

Suppression

The pharmacodynamic effects of these antiviral agents are primarily assessed by their ability to
reduce markers of hepatitis B virus (HBV) replication, namely HBV DNA and hepatitis B surface
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antigen (HBsAQ).

. . Tenofovir
Pharmacodynamic Bepirovirsen . . .
Disoproxil Entecavir
Parameter (GSK'836)
Fumarate (TDF)
Sustained HBsAg and
HBV DNA HBV DNA

Primary Endpoint

HBV DNA loss.[13]
[14]

suppression.[15][16]

suppression.[17]

HBsAg Reduction

Dose-dependent
reduction; ~99% (2
logs) in preclinical
models.[7] In a Phase
2b trial, 9-10% of

patients achieved

sustained HBsAg loss.

[18][19]

Modest HBsAg loss
observed in long-term
studies.[20]

HBsAg clearance
observed in a small
percentage of patients
with long-term

treatment.[21]

HBV DNA Reduction

Significant reduction
observed in clinical
trials.[13][14]

Potent and sustained
suppression of HBV
DNA.[16]

Potent viral
suppression, with up
to 94% of patients
achieving
undetectable HBV
DNA after 3 years.[22]

Dose-Response

Dose-dependent
reduction in HBsSAg
and HBV DNA.[7][23]

Not extensively
characterized for HBV
DNA suppression in

clinical practice.

0.5 mg daily for
treatment-naive
patients and 1 mg
daily for lamivudine-

resistant patients.[22]

Mechanism of Action and Experimental Workflow
Bepirovirsen Signaling Pathway

Bepirovirsen is an antisense oligonucleotide designed to specifically target and degrade all

HBV messenger RNA (mMRNA) transcripts. This leads to a reduction in the production of viral

proteins, including HBsAg, and inhibits viral replication.[1][24] Additionally, bepirovirsen has
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been shown to stimulate the immune system through Toll-like receptor 8 (TLR8), which may
contribute to a durable antiviral response.[25]
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Caption: Mechanism of action of Bepirovirsen in a hepatocyte.

B-Clear Phase Ilb Clinical Trial Workflow

The B-Clear study was a Phase lIb trial designed to evaluate the efficacy and safety of
bepirovirsen in patients with chronic hepatitis B, both on and not on nucleos(t)ide analogue
(NA) therapy.[13][26]
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Caption: Simplified workflow of the B-Clear Phase IIb clinical trial.
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Experimental Protocols
B-Clear Phase IIb Study Protocol (NCT04449029)

Objective: To assess the efficacy and safety of bepirovirsen in participants with chronic HBV
infection.[26]

Study Design: A multicenter, randomized, partial-blind (sponsor/participant-blinded,
investigator-unblinded) study. The trial consisted of two parallel cohorts: one for patients
receiving stable nucleos(t)ide analogue (On-NA) treatment and another for patients not
currently on NA therapy (Not-on-NA).[13][26]

Participants: Eligibility criteria included HBsAg > 100 IU/mL, HBV DNA < 90 IU/mL (On-NA) or
> 2000 IU/mL (Not-on-NA), and specific alanine aminotransferase (ALT) levels.[26] The study
enrolled 457 participants.[27]

Intervention: Participants were randomized 3:3:3:1 into one of four treatment arms, receiving
weekly subcutaneous injections:

Arm 1: Bepirovirsen 300 mg (with loading doses on days 4 and 11) for 24 weeks.

e Arm 2: Bepirovirsen 300 mg (with loading doses) for 12 weeks, followed by bepirovirsen 150
mg for 12 weeks.

e Arm 3: Bepirovirsen 300 mg (with loading doses) for 12 weeks, followed by placebo for 12
weeks.

e Arm 4: Placebo for 12 weeks (with placebo loading doses), followed by bepirovirsen 300 mg
without loading doses for 12 weeks.[26][27]

Primary Endpoint: The primary endpoint was the proportion of patients with HBsAg below the
lower limit of detection and HBV DNA below the lower limit of quantification for 24 weeks after
the end of bepirovirsen treatment, in the absence of rescue medication.[14][26]

Standard Clinical Trial Protocol for Tenofovir in Chronic
Hepatitis B
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Objective: To evaluate the efficacy and safety of tenofovir disoproxil fumarate in suppressing
HBV DNA in patients with chronic hepatitis B.

Study Design: A randomized, double-blind, placebo-controlled or active-comparator (e.qg.,
adefovir dipivoxil) trial.

Participants: Adult patients with chronic hepatitis B (HBeAg-positive or HBeAg-negative) with
detectable HBV DNA levels and elevated ALT levels.[28]

Intervention:
o Treatment Group: Tenofovir disoproxil fumarate (e.g., 300 mg) administered orally once daily.
o Control Group: Placebo or an active comparator administered orally once dalily.

Primary Endpoint: The proportion of patients with HBV DNA levels below a specified threshold
(e.g., <400 copies/mL or < 20 IU/mL) at a predetermined time point (e.g., week 48).[15]

Secondary Endpoints: May include histologic improvement, ALT normalization, HBeAg
seroconversion, and HBsAg loss or seroconversion.

Standard Clinical Trial Protocol for Entecavir in Chronic
Hepatitis B

Objective: To assess the efficacy and safety of entecavir in the treatment of chronic hepatitis B.
Study Design: A randomized, double-blind, active-comparator (e.g., lamivudine) trial.

Participants: Nucleos(t)ide-naive adult patients with HBeAg-positive or HBeAg-negative chronic
hepatitis B with evidence of active viral replication and liver inflammation.[17]

Intervention:
e Treatment Group: Entecavir (e.g., 0.5 mg) administered orally once daily.

o Comparator Group: Lamivudine (e.g., 100 mg) administered orally once daily.[22]
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Primary Endpoint: A composite endpoint including histologic improvement and a reduction in
HBV DNA to undetectable levels at a specific time point (e.g., week 48).

Secondary Endpoints: Include virologic response (HBV DNA < 300 copies/mL), ALT
normalization, and HBeAg seroconversion.[29]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Making Sense of the Antisense Therapy for Hepatitis B — Bepirovirsen - PMC
[pmc.ncbi.nlm.nih.gov]

o 2. researchgate.net [researchgate.net]
» 3. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

e 4. Tenofovir and its potential in the treatment of hepatitis B virus - PMC
[pmc.ncbi.nlm.nih.gov]

5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
e 6. m.youtube.com [m.youtube.com]

e 7. Preclinical and Phase 1 Assessment of Antisense Oligonucleotide Bepirovirsen in
Hepatitis B Virus—Transgenic Mice and Healthy Human Volunteers: Support for Clinical Dose
Selection and Evaluation of Safety, Tolerability, and Pharmacokinetics of Single and Multiple
Doses - PMC [pmc.ncbi.nim.nih.gov]

» 8. Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in
Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nim.nih.gov]

e 9. medicine.com [medicine.com]
e 10. d-nb.info [d-nb.info]

e 11. Entecavir pharmacokinetics, safety, and tolerability after multiple ascending doses in
healthy subjects - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. researchgate.net [researchgate.net]

e 13. gsk.com [gsk.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/22141390/
https://www.benchchem.com/product/b611022?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10213862/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10213862/
https://www.researchgate.net/publication/361775030_Bepirovirsen_antisense_oligonucleotide_ASO_against_hepatitis_B_virus_HBV_harbors_intrinsic_immunostimulatory_activity_via_Toll-like_receptor_8_TLR8_preclinically_correlating_with_clinical_efficacy_fro
https://liverpool-hiv-hep.s3.amazonaws.com/fact_sheets/pdfs/000/000/101/original/HIV_FactSheet_TDF_2016_Mar.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2697525/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2697525/
https://liverpool-hiv-hep.s3.amazonaws.com/fact_sheets/pdfs/000/000/071/original/FactSheet_ETC_2016.pdf?1457521317
https://m.youtube.com/watch?v=JyrCGPQWr_0
https://pmc.ncbi.nlm.nih.gov/articles/PMC9804925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9804925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9804925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9804925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC310184/
https://pmc.ncbi.nlm.nih.gov/articles/PMC310184/
https://www.medicine.com/drug/entecavir/hcp
https://d-nb.info/134261108X/34
https://pubmed.ncbi.nlm.nih.gov/17050790/
https://pubmed.ncbi.nlm.nih.gov/17050790/
https://www.researchgate.net/publication/8491580_Tenofovir_Disoproxil_Fumarate_Clinical_Pharmacology_and_Pharmacokinetics
https://www.gsk.com/en-gb/media/press-releases/positive-data-for-bepirovirsen-from-b-clear-phase-iib-trial/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

14. lonis announces positive data from GSK's Phase 2b clinical study of bepirovirsen | lonis
Pharmaceuticals, Inc. [ir.ionis.com]

15. Randomised clinical trial: 48 weeks of treatment with tenofovir amibufenamide versus
tenofovir disoproxil fumarate for patients with chronic hepatitis B - PMC
[pmc.ncbi.nlm.nih.gov]

16. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical
Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nim.nih.gov]

17. Treatment of chronic hepatitis B in clinical practice with entecavir or tenofovir - PMC
[pmc.ncbi.nlm.nih.gov]

18. hepatitis b bepirovirsen liver disease [gastroendonews.com]
19. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

20. Efficacy and safety of tenofovir disoproxil fumarate in patients with chronic hepatitis B -
PMC [pmc.ncbi.nlm.nih.gov]

21. Efficacy and safety of long term entecavir in chronic hepatitis B treatment naive patients
in clinical practice | Annals of Hepatology [elsevier.es]

22. The role of entecavir in the treatment of chronic hepatitis B - PMC [pmc.ncbi.nim.nih.gov]
23. researchgate.net [researchgate.net]

24. What is Bepirovirsen used for? [synapse.patsnap.com]

25. Efficacy and Safety of Bepirovirsen in Chronic Hepatitis B Infection [natap.org]

26. B-Clear Phase 2b Study Design: Establishing the Efficacy and Safety of Bepirovirsen in
Patients with Chronic Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nim.nih.gov]

27. researchgate.net [researchgate.net]

28. Randomized Trial of Tenofovir with or without Peginterferon Alfa Followed by
Protocolized Treatment Withdrawal in Adults with Chronic Hepatitis B - PMC
[pmc.ncbi.nlm.nih.gov]

29. Entecavir: a review of its use in the treatment of chronic hepatitis B in patients with
decompensated liver disease - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to Bepirovirsen (GSK'836) for
Chronic Hepatitis B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611022#pharmacokinetic-and-pharmacodynamic-
properties-of-gsk-836]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://ir.ionis.com/news-releases/news-release-details/ionis-announces-positive-data-gsks-phase-2b-clinical-study
https://ir.ionis.com/news-releases/news-release-details/ionis-announces-positive-data-gsks-phase-2b-clinical-study
https://pmc.ncbi.nlm.nih.gov/articles/PMC9292801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9292801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9292801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4521268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4521268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4064062/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4064062/
https://www.gastroendonews.com/Hepatology-in-Focus/Article/05-23/Bepirovirsen-Reduces-HBV-Proteins-in-Phase-2B-Trial/70157
https://www.hmpgloballearningnetwork.com/site/gastro/news/bepirovirsen-chronic-hepatitis-b-infection-results-phase-2b-trial?amp=
https://pmc.ncbi.nlm.nih.gov/articles/PMC3002569/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3002569/
https://www.elsevier.es/en-revista-annals-hepatology-16-articulo-efficacy-safety-long-term-entecavir-S1665268119308610
https://www.elsevier.es/en-revista-annals-hepatology-16-articulo-efficacy-safety-long-term-entecavir-S1665268119308610
https://pmc.ncbi.nlm.nih.gov/articles/PMC2387288/
https://www.researchgate.net/figure/Dose-dependent-reduction-in-HBsAg-in-HBV-transgenic-mice-treated-with-saline-or_fig1_362720997
https://synapse.patsnap.com/article/what-is-bepirovirsen-used-for
https://www.natap.org/2022/HIV/111022_01.htm
https://pubmed.ncbi.nlm.nih.gov/37393402/
https://pubmed.ncbi.nlm.nih.gov/37393402/
https://www.researchgate.net/publication/371986337_B-Clear_Phase_2b_Study_Design_Establishing_the_Efficacy_and_Safety_of_Bepirovirsen_in_Patients_with_Chronic_Hepatitis_B_Virus_Infection
https://pmc.ncbi.nlm.nih.gov/articles/PMC10287840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10287840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10287840/
https://pubmed.ncbi.nlm.nih.gov/22141390/
https://pubmed.ncbi.nlm.nih.gov/22141390/
https://www.benchchem.com/product/b611022#pharmacokinetic-and-pharmacodynamic-properties-of-gsk-836
https://www.benchchem.com/product/b611022#pharmacokinetic-and-pharmacodynamic-properties-of-gsk-836
https://www.benchchem.com/product/b611022#pharmacokinetic-and-pharmacodynamic-properties-of-gsk-836
https://www.benchchem.com/product/b611022#pharmacokinetic-and-pharmacodynamic-properties-of-gsk-836
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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